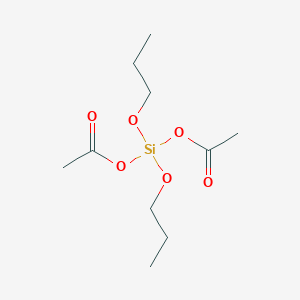
Diacetoxydipropoxysilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diacetoxydipropoxysilane (DADPS) is a colorless, odorless, and viscous liquid that is widely used in various scientific research applications. It belongs to the class of organosilicon compounds and is synthesized by reacting propylene oxide with acetic anhydride in the presence of a catalyst. DADPS has gained significant attention in recent years due to its unique properties and potential applications in various fields of research.
Mechanism of Action
The mechanism of action of Diacetoxydipropoxysilane is based on its ability to form covalent bonds with various materials. When Diacetoxydipropoxysilane is used as a coupling agent, it reacts with the surface of the material and forms a covalent bond between the material and the coupling agent. This results in an improved adhesion between the two materials and enhances the mechanical properties of the composite material.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Diacetoxydipropoxysilane. However, studies have shown that Diacetoxydipropoxysilane is not toxic to cells and does not cause any significant adverse effects on cell viability or proliferation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Diacetoxydipropoxysilane in lab experiments is its ability to modify the surface properties of various materials. This makes it a versatile tool for the preparation of composite materials, coatings, and adhesives. Diacetoxydipropoxysilane is also relatively easy to handle and has a long shelf life. However, one of the limitations of using Diacetoxydipropoxysilane is that it can be expensive compared to other coupling agents.
Future Directions
There are several future directions for the use of Diacetoxydipropoxysilane in scientific research. One potential application is in the preparation of functionalized nanoparticles for drug delivery and imaging. Diacetoxydipropoxysilane can be used as a surface modifier to improve the stability and biocompatibility of nanoparticles. Another potential application is in the preparation of novel composite materials with improved mechanical properties and durability. Additionally, Diacetoxydipropoxysilane can be used as a crosslinking agent in the synthesis of novel polymers with unique properties.
Synthesis Methods
The synthesis of Diacetoxydipropoxysilane involves the reaction of propylene oxide with acetic anhydride in the presence of a catalyst. The reaction is carried out at a temperature of around 80-90°C and under atmospheric pressure. The catalyst used in the reaction is typically a Lewis acid such as boron trifluoride or aluminum chloride. The reaction produces Diacetoxydipropoxysilane as the main product along with some side products such as propylene glycol diacetate and acetic acid.
Scientific Research Applications
Diacetoxydipropoxysilane has a wide range of scientific research applications, mainly due to its ability to modify the surface properties of various materials. It is commonly used as a coupling agent in the preparation of composite materials, coatings, and adhesives. Diacetoxydipropoxysilane is also used as a crosslinking agent in the synthesis of polymers and as a surface modifier in the preparation of nanoparticles.
properties
CAS RN |
17906-69-3 |
|---|---|
Product Name |
Diacetoxydipropoxysilane |
Molecular Formula |
C10H20O6Si |
Molecular Weight |
264.35 g/mol |
IUPAC Name |
[acetyloxy(dipropoxy)silyl] acetate |
InChI |
InChI=1S/C10H20O6Si/c1-5-7-13-17(14-8-6-2,15-9(3)11)16-10(4)12/h5-8H2,1-4H3 |
InChI Key |
NXDNKXIRKGNOMN-UHFFFAOYSA-N |
SMILES |
CCCO[Si](OCCC)(OC(=O)C)OC(=O)C |
Canonical SMILES |
CCCO[Si](OCCC)(OC(=O)C)OC(=O)C |
Other CAS RN |
17906-69-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



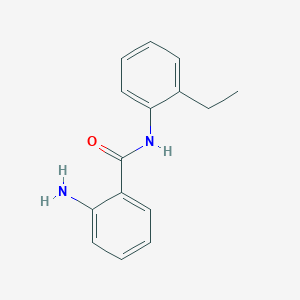
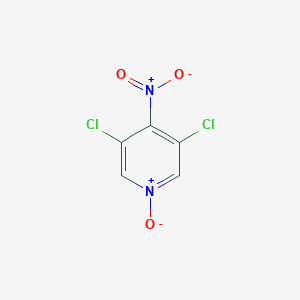

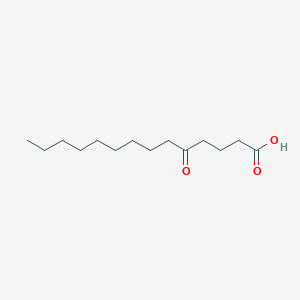

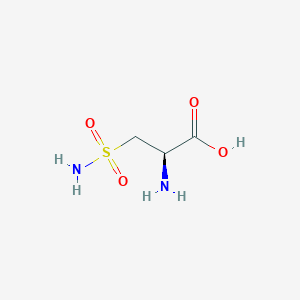
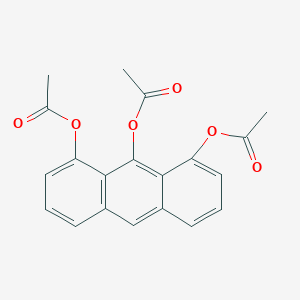

![1,2-Dihydro-[1,3]thiazolo[3,2-a]benzimidazol-1-ol](/img/structure/B96596.png)
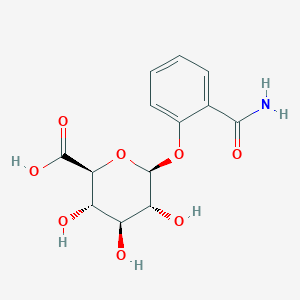
![Ethanol, 2-[bis(phenylmethyl)amino]-, acetate (ester)](/img/structure/B96602.png)


